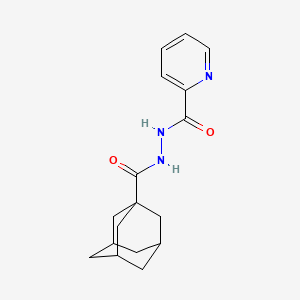
N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is a compound that combines the adamantane moiety with a pyridine-2-carbohydrazide structure Adamantane is known for its rigid, cage-like structure, which imparts unique chemical properties to its derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide typically involves the reaction of adamantane-1-carbohydrazide with pyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction could produce adamantane-1-methanol derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Medicine: The compound’s derivatives have shown promise in antiviral, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and rigidity.
Wirkmechanismus
The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, making it effective in targeting intracellular pathways. The pyridine-2-carbohydrazide group can form hydrogen bonds and other interactions with target molecules, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide: This compound also features an adamantane core but differs in the position of the pyridine ring.
E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide: Another derivative with a thiophene ring instead of pyridine.
Uniqueness
N’-(adamantane-1-carbonyl)pyridine-2-carbohydrazide is unique due to the specific positioning of the pyridine ring and the presence of the carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
352459-47-3 |
|---|---|
Molekularformel |
C17H21N3O2 |
Molekulargewicht |
299.37 g/mol |
IUPAC-Name |
N'-(adamantane-1-carbonyl)pyridine-2-carbohydrazide |
InChI |
InChI=1S/C17H21N3O2/c21-15(14-3-1-2-4-18-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) |
InChI-Schlüssel |
PNWPEAGOSOWIPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=CC=N4 |
Löslichkeit |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















